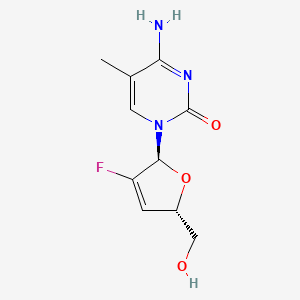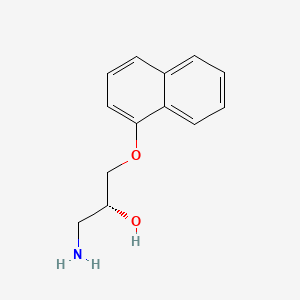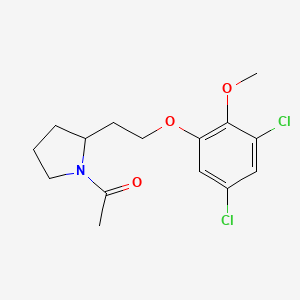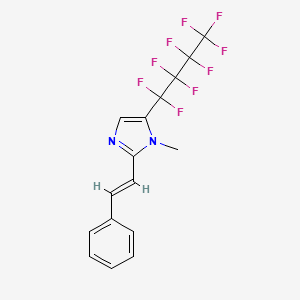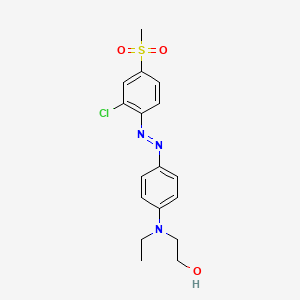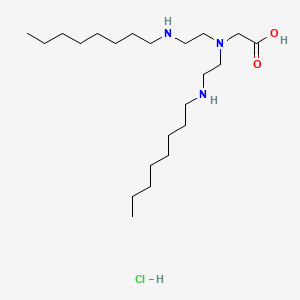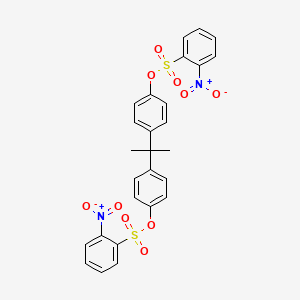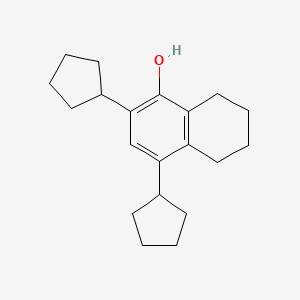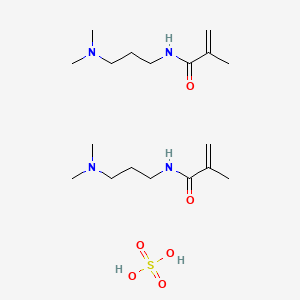
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is an organic compound known for its versatility and reactivity. It is a water-soluble methacrylamide monomer that can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate typically involves the reaction of methacrylamide with N,N-dimethylpropylamine under controlled conditions. The reaction is carried out in the presence of an inhibitor such as MEHQ to prevent premature polymerization . The product is then purified through various methods, including distillation and recrystallization, to obtain a pure compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process includes continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate undergoes several types of chemical reactions, including:
Radical Polymerization: This compound can form polymers through radical polymerization, which involves the formation of free radicals that initiate the polymerization process.
Cross-Linking Reactions: The presence of the dimethylamino group allows for cross-linking reactions, which enhance the mechanical properties of the resulting polymers.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators such as AIBN (azobisisobutyronitrile) and peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are pH-responsive hydrogels and biocompatible coatings. These products have applications in drug delivery systems, gene delivery vectors, and biomedical engineering .
Scientific Research Applications
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate has a wide range of scientific research applications, including:
Drug Delivery Systems: It is used to synthesize self-healing pH-responsive hydrogels for controlled drug release.
Biomedical Engineering: It is used to fabricate biocompatible coatings and adhesives for medical devices.
Water Treatment: It is used to prepare non-toxic synthetic flocculants for harvesting microalgae.
Mechanism of Action
The mechanism of action of Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate involves its ability to undergo radical polymerization and cross-linking reactions. The dimethylamino group provides pH responsiveness, allowing the compound to form hydrogels that can respond to changes in pH. This property is particularly useful in drug delivery systems, where the release of the drug can be controlled by the pH of the surrounding environment .
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)methacrylamide: This compound is similar in structure but lacks the sulphate group, which affects its reactivity and applications.
2-(dimethylamino)ethyl methacrylate: Another similar compound that differs in the length of the alkyl chain, affecting its polymerization behavior and properties.
Uniqueness
Bis(N-(3-(dimethylamino)propyl)methacrylamide) sulphate is unique due to its combination of pH responsiveness and hydrophilicity, which makes it highly suitable for applications in drug delivery and biomedical engineering. Its ability to form stable complexes with nucleic acids also sets it apart from other similar compounds .
Properties
CAS No. |
91263-67-1 |
|---|---|
Molecular Formula |
C18H38N4O6S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/2C9H18N2O.H2O4S/c2*1-8(2)9(12)10-6-5-7-11(3)4;1-5(2,3)4/h2*1,5-7H2,2-4H3,(H,10,12);(H2,1,2,3,4) |
InChI Key |
AZAAEUBSXMSVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCCCN(C)C.CC(=C)C(=O)NCCCN(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


